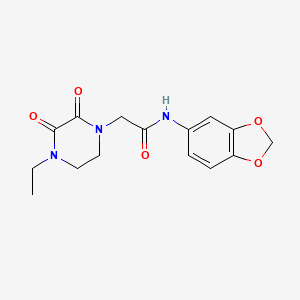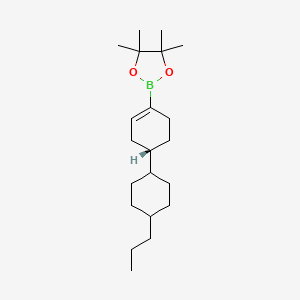
trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a boronic acid group attached to a cyclohexenyl ring, which is further substituted with a propyl group on the cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester typically involves the following steps:
Boronic Acid Formation: : The starting material, cyclohex-1-ene, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester, under specific conditions.
Substitution Reaction: : The propyl group is introduced through a substitution reaction, where the cyclohexyl ring is functionalized with the propyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Boronic Esters: : Resulting from the oxidation of the boronic acid group.
Reduced Derivatives: : Formed through the reduction of the compound.
Substituted Derivatives: : Resulting from the substitution reactions.
Wissenschaftliche Forschungsanwendungen
trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: : Utilized in the development of new materials and in catalysis processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, influencing their activity. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester: can be compared with other similar compounds, such as:
Boronic Acids: : Similar compounds with boronic acid groups but different substituents.
Cyclohexenyl Derivatives: : Compounds with cyclohexenyl rings but different functional groups.
Pinacol Esters: : Other esters of pinacol with different substituents.
The uniqueness of this compound lies in its specific combination of the boronic acid group, cyclohexenyl ring, and propyl substituent, which provides distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4S)-4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3/t16?,17?,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIBNMWSVJTKLV-DAWZGUTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](CC2)C3CCC(CC3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2932982.png)
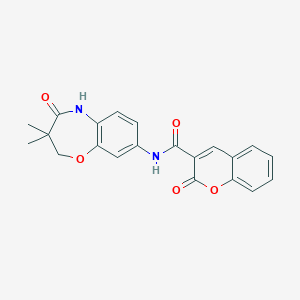
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)
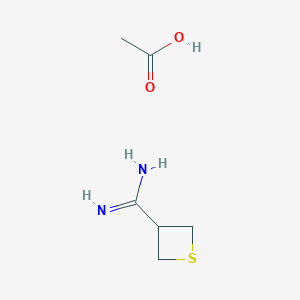

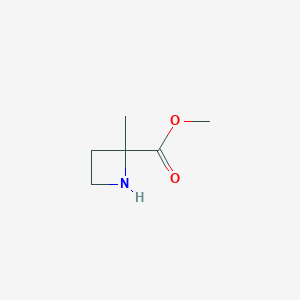
![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
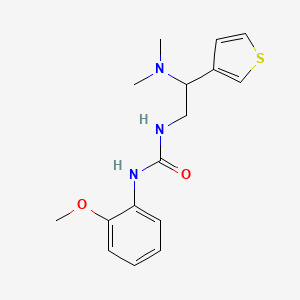
![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)
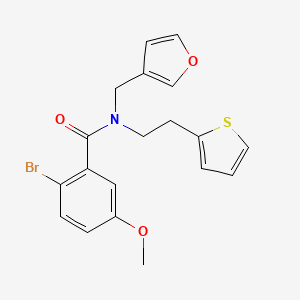
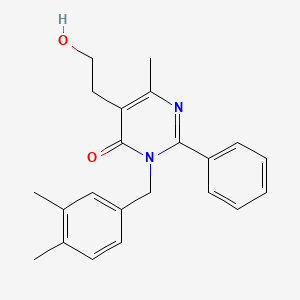
![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)
